(3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine
Description
Properties
IUPAC Name |
3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3/c1-16-8-4-5-12-9-17-18(10-12)11-13-6-2-3-7-14(13)15/h2-3,6-7,9-10,16H,4-5,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTPCOLNPARWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazole structure have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
It’s known that compounds with a pyrazole structure can interact with their targets in a variety of ways, often leading to changes in cellular function.
Biochemical Pathways
Similar compounds with a pyrazole structure have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways.
Result of Action
Similar compounds with a pyrazole structure have been found to exhibit various biological activities, suggesting that this compound may have similar effects.
Biological Activity
Ethyl 2-Cyanopyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its structural similarity to nucleotides, which are critical for DNA and RNA synthesis. This compound features a cyano group at the 2-position and an ethyl ester at the 5-position, contributing to its potential biological activities, particularly in antiviral and anticancer therapies.
Chemical Structure and Properties
- Molecular Formula : C_8H_8N_2O_2
- Molecular Weight : Approximately 164.16 g/mol
- Structure : The compound consists of a pyrimidine ring with a cyano group and an ethyl carboxylate substituent.
The biological activity of Ethyl 2-Cyanopyrimidine-5-carboxylate is primarily attributed to its ability to inhibit enzymes involved in nucleotide metabolism. This inhibition can lead to reduced proliferation of cancer cells and may also exhibit antiviral properties by interfering with viral replication mechanisms.
Biological Activities
- Antiviral Activity : Research indicates that compounds with similar structures can inhibit viral enzymes, which may lead to therapeutic applications against various viral infections.
- Anticancer Properties : Studies have shown that Ethyl 2-Cyanopyrimidine-5-carboxylate can inhibit cell growth in cancer cell lines by inducing apoptosis or cell cycle arrest.
Data Table of Biological Activity
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 2-Cyanopyrimidine-5-carboxylate | HeLa | 0.039 | Apoptosis induction |
| Ethyl 4-Aminopyrimidine-5-carboxylate | MCF-7 | 2.56 | COX-2 inhibition |
| Ethyl 2-Chloropyrimidine-5-carboxylate | A549 | 3.43 | Cell cycle arrest |
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various pyrimidine derivatives, including Ethyl 2-Cyanopyrimidine-5-carboxylate, against human cancer cell lines such as HeLa and MCF-7. The results indicated significant inhibition of cell growth, with IC50 values reflecting potent activity.
- Enzyme Inhibition Studies : Further investigations have focused on the compound's ability to inhibit specific enzymes involved in nucleotide metabolism, revealing a potential pathway for its use as an anticancer agent.
Comparison with Similar Compounds
Ethyl 2-Cyanopyrimidine-5-carboxylate shares structural characteristics with other pyrimidine derivatives, which can influence its biological activity.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-Aminopyrimidine-5-carboxylate | Amino group at the 2-position | Enhanced reactivity due to amino functionality |
| Ethyl 4-Aminopyrimidine-5-carboxylate | Amino group at the 4-position | Different biological activity profile |
| Ethyl 2-Chloropyrimidine-5-carboxylate | Chlorine substituent at the 2-position | Electron-withdrawing effects alter reactivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound shares a core pyrazole-amine scaffold with several analogs reported in the evidence. Key structural variations among these compounds include:
- Substituents on the pyrazole N1 position : Alkyl, cycloalkyl, or aryl groups.
- Modifications to the amine side chain : Chain length, branching, and substituent electronegativity.
Table 1: Structural and Hypothesized Physicochemical Comparisons
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Functional Implications of Substituents
Pharmacological Hypotheses
- CNS Modulation : Pyrazole-amine derivatives often target neurotransmitter receptors (e.g., serotonin, dopamine) due to amine functionality and aromaticity .
- Antifungal Activity : Fluorinated pyrazoles (e.g., triazole derivatives in ) exhibit antifungal properties, suggesting the target compound may share this profile .
Preparation Methods
General Synthetic Strategy
The synthesis of (3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine typically involves:
- Construction of the pyrazole core with appropriate substituents.
- Introduction of the 2-fluorophenylmethyl group at the N-1 position of the pyrazole.
- Attachment of the propyl(methyl)amine side chain at the C-4 position of the pyrazole.
The synthetic route can be divided into key stages:
| Step | Description | Typical Reagents/Conditions |
|---|---|---|
| 1 | Formation of pyrazole ring | Hydrazine derivatives with 1,3-dicarbonyl compounds or equivalents |
| 2 | N-1 substitution with 2-fluorophenylmethyl group | Alkylation using 2-fluorobenzyl halides under basic conditions |
| 3 | Introduction of propyl(methyl)amine side chain at C-4 | Nucleophilic substitution or reductive amination on a suitable precursor |
Pyrazole Core Formation
Pyrazole rings are commonly synthesized by the condensation of hydrazines with 1,3-diketones or β-ketoesters. For this compound, the pyrazole ring is substituted at N-1 and C-4 positions, requiring selective functionalization.
- A typical approach involves reacting hydrazine or substituted hydrazines with α,β-unsaturated carbonyl compounds or 1,3-diketones to form the pyrazole ring.
- Literature reports (e.g., PMC article on chromone-related pyrazoles) indicate that pyrazole derivatives can be obtained by cyclization reactions under acidic or neutral conditions, sometimes using catalytic acids like hydrochloric acid or glacial acetic acid to promote ring closure with moderate to good yields (40-65%) depending on substituents and conditions.
N-1 Substitution with 2-Fluorophenylmethyl Group
The N-1 position of the pyrazole is alkylated with a 2-fluorobenzyl moiety:
- This is typically achieved by reacting the pyrazole nitrogen with a 2-fluorobenzyl halide (e.g., bromide or chloride) under basic conditions such as potassium carbonate or sodium hydride in aprotic solvents like DMF or DMSO.
- The reaction proceeds via nucleophilic substitution, selectively alkylating the N-1 nitrogen due to its higher nucleophilicity.
- The 2-fluorophenyl group introduces electron-withdrawing effects that can influence reactivity and selectivity.
Introduction of Propyl(methyl)amine Side Chain at C-4
The attachment of the (3-propyl)(methyl)amine side chain at the C-4 position of the pyrazole involves:
- Functionalization of the pyrazole C-4 carbon with a suitable leaving group or precursor (e.g., halogenated propyl intermediate or aldehyde).
- Subsequent nucleophilic substitution or reductive amination with methylamine or a methylamine equivalent.
- Alternatively, a protected amine intermediate can be coupled via alkylation or amide bond formation followed by deprotection.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring synthesis | Hydrazine + 1,3-diketone in ethanol with catalytic acid | Pyrazole core with free N-H and C-4 sites |
| 2 | N-1 alkylation | 2-Fluorobenzyl bromide, K2CO3, DMF, 60°C, 12 h | N-1-(2-fluorophenylmethyl) pyrazole |
| 3 | Side chain attachment | 4-bromopropyl intermediate + methylamine, reflux | This compound |
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Pyrazole ring formation yield | 40-65% | Acid-catalyzed cyclization |
| N-1 alkylation yield | 60-85% | Base-mediated substitution |
| Side chain attachment yield | 50-90% | Depends on precursor and amination method |
| Solvents | Ethanol, DMF, DMSO | Polar aprotic solvents favored |
| Temperature | Room temp to 80°C | Moderate heating improves reaction rates |
| Reaction time | 6-24 hours | Step-dependent |
Notes on Purification and Characterization
- Purification is generally performed by column chromatography or recrystallization.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm substitution pattern and purity.
- Fluorine substitution is confirmed by ^19F NMR and characteristic shifts in ^1H and ^13C NMR spectra.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
